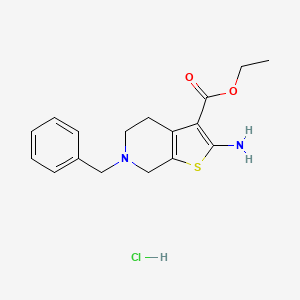

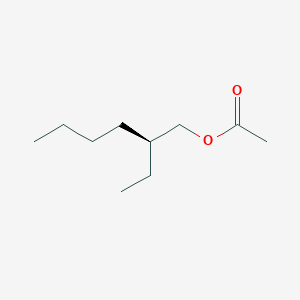

1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. It is primarily used as a coalescing agent in water-based paints and coatings to improve film formation and durability. This compound is also utilized in various industrial applications, including printing inks and adhesives.

Méthodes De Préparation

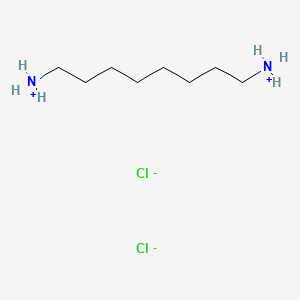

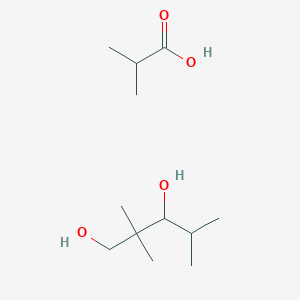

Synthetic Routes and Reaction Conditions: 1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate is synthesized through the esterification of 2,2,4-trimethyl-1,3-pentanediol with isobutyric acid. The reaction typically involves heating the diol with isobutyric acid in the presence of a catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions using continuous reactors. The process is optimized to achieve high yields and purity, with the final product being purified through distillation to remove any unreacted starting materials and byproducts.

Analyse Des Réactions Chimiques

Types of Reactions: 1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate primarily undergoes esterification and hydrolysis reactions.

Common Reagents and Conditions:

Esterification: Isobutyric acid, sulfuric acid (catalyst), reflux conditions.

Hydrolysis: Water, acidic or basic conditions.

Major Products Formed:

Esterification: this compound (main product).

Hydrolysis: 2,2,4-trimethyl-1,3-pentanediol and isobutyric acid.

Applications De Recherche Scientifique

1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate is widely used in scientific research due to its properties as a coalescing agent and solvent. It is employed in the development of water-based paints and coatings, where it helps to improve film formation and reduce the minimal film forming temperature (MFFT). Additionally, it is used in the formulation of printing inks and adhesives, contributing to the production of high-quality, durable products.

Mécanisme D'action

1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate is similar to other coalescing agents used in water-based paints, such as 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TMPD-DB) and butyl acetate. it is unique in its ability to lower the MFFT more effectively, making it a preferred choice in certain applications. The compound's mild odor and low toxicity also contribute to its popularity in industrial and commercial uses.

Comparaison Avec Des Composés Similaires

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TMPD-DB)

Butyl acetate

Ethylene glycol monobutyl ether

Propriétés

IUPAC Name |

2-methylpropanoic acid;2,2,4-trimethylpentane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2.C4H8O2/c1-6(2)7(10)8(3,4)5-9;1-3(2)4(5)6/h6-7,9-10H,5H2,1-4H3;3H,1-2H3,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJOGDPLXNTKAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)CO)O.CC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25265-77-4 |

Source

|

| Record name | Texanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025265774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.